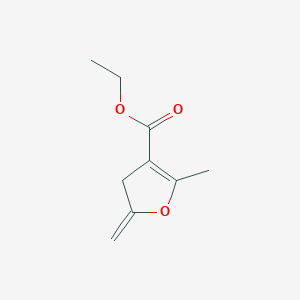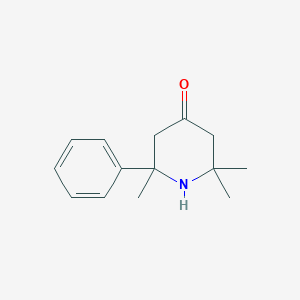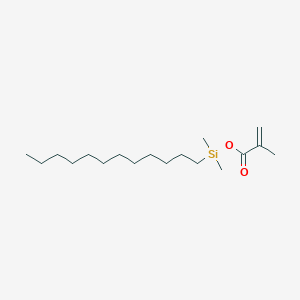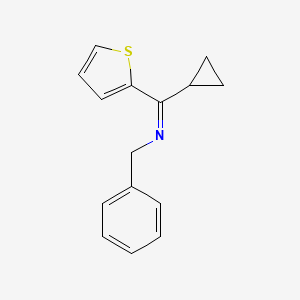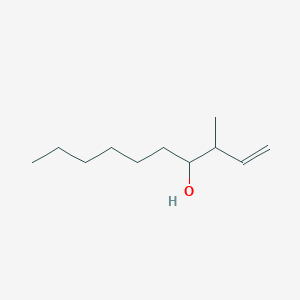![molecular formula C9H11ClO3 B14296062 6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 114058-05-8](/img/structure/B14296062.png)
6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is a chemical compound with the molecular formula C9H11ClO3. It is a bicyclic compound containing a chloromethyl group and two methyl groups attached to a 3-oxabicyclo[3.2.0]heptane ring system. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione typically involves the reaction of a suitable precursor with chloromethylating agents under controlled conditions. One common method involves the chloromethylation of 1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione using formaldehyde and hydrochloric acid. The reaction is carried out in the presence of a catalyst, such as zinc chloride, at a temperature range of 0-5°C to ensure selective chloromethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Lacks the chloromethyl and methyl groups, making it less reactive in substitution reactions.
6-Methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione: Contains a methyl group but lacks the chloromethyl group, affecting its reactivity and applications.
6-(Bromomethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione: Similar structure but with a bromomethyl group, which has different reactivity compared to the chloromethyl group.
Uniqueness
6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
114058-05-8 |
|---|---|
Fórmula molecular |
C9H11ClO3 |
Peso molecular |
202.63 g/mol |
Nombre IUPAC |
6-(chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C9H11ClO3/c1-8-3-5(4-10)9(8,2)7(12)13-6(8)11/h5H,3-4H2,1-2H3 |
Clave InChI |
FKCJREHRRAVOTB-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1(C(=O)OC2=O)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)

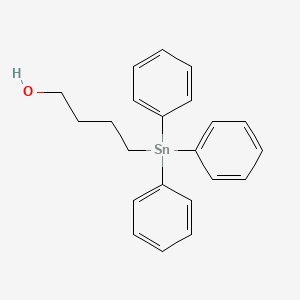
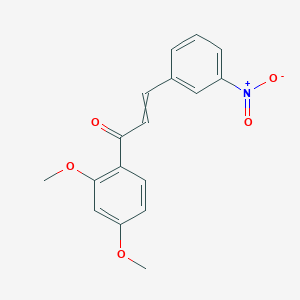
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
